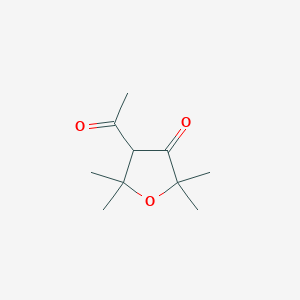
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is a chemical compound with a unique structure characterized by the presence of an acetyl group and a tetramethyloxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one can be achieved through several methods. One common approach involves the oxidation of 2,4-pentanedione using manganese (III) acetate in the presence of acetic acid and trifluoroethanol. This reaction is carried out at room temperature under a dried air stream .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese (III) acetate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese (III) acetate in acetic acid and trifluoroethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydrofurans, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects through the formation of hydrogen-bonded complexes and subsequent chemical transformations. The pathways involved in these interactions are influenced by the steric and electronic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the acetyl group.
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one: Another compound with an acetyl group and a furan ring.
Uniqueness
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of an acetyl group and a tetramethyloxolan ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-acetyl-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-6(11)7-8(12)10(4,5)13-9(7,2)3/h7H,1-5H3 |
InChI-Schlüssel |
BURVGPRJYDAFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=O)C(OC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



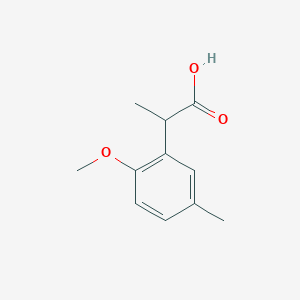
![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

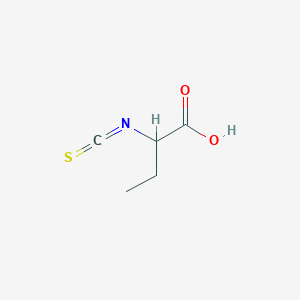
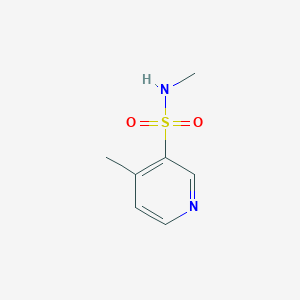
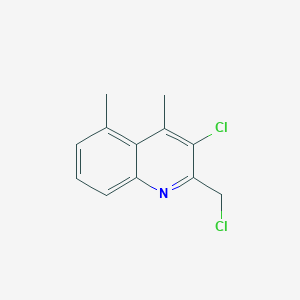
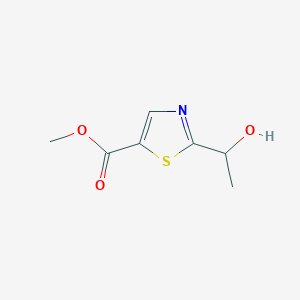
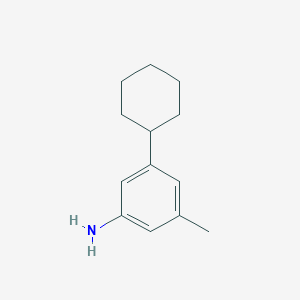
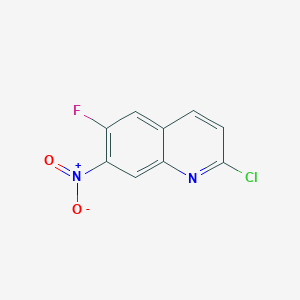
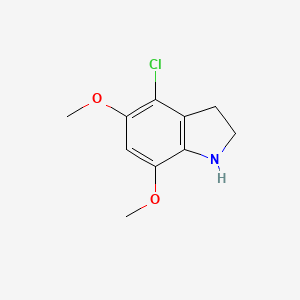
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
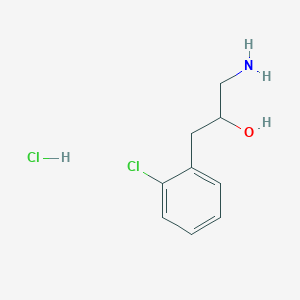
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
